Methyl 7-(benzyloxy)quinoline-8-carboxylate is a chemical compound belonging to the quinoline family, characterized by a quinoline backbone substituted with a benzyloxy group at the 7-position and a carboxylate group at the 8-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and synthesis.
The compound can be synthesized through various methods involving quinoline derivatives and carboxylic acid derivatives, utilizing reagents such as potassium carbonate and dimethylformamide for efficient reactions. The synthesis often involves multiple steps, including the formation of intermediates that are further transformed into the target compound .
Methyl 7-(benzyloxy)quinoline-8-carboxylate is classified as an organic compound, specifically a carboxylate ester. It falls under the broader category of heterocyclic compounds due to the presence of a nitrogen atom in its aromatic ring structure. Its classification also extends to medicinal chemistry due to its potential pharmacological applications.
The synthesis of methyl 7-(benzyloxy)quinoline-8-carboxylate typically involves several key steps:
In one reported synthesis, for example, methyl 7-(benzyloxy)quinoline-8-carboxylate was obtained by reacting an intermediate quinoline with methyl chloroformate in the presence of a base, yielding the desired ester with moderate efficiency (40-45% yield) .
Methyl 7-(benzyloxy)quinoline-8-carboxylate features a quinoline core structure with distinct substituents:
The molecular formula for methyl 7-(benzyloxy)quinoline-8-carboxylate is , and it has a molar mass of approximately 285.31 g/mol. The compound's melting point and spectral data (NMR, IR) can provide further insights into its structural characteristics.
Methyl 7-(benzyloxy)quinoline-8-carboxylate can participate in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved pharmacological profiles .
The mechanism of action for methyl 7-(benzyloxy)quinoline-8-carboxylate is largely dependent on its biological target. For instance, compounds within the quinoline class have been studied for their ability to inhibit enzymes such as catechol O-methyltransferase (COMT), which plays a role in neurotransmitter metabolism .
Upon interaction with biological targets, methyl 7-(benzyloxy)quinoline-8-carboxylate may undergo conformational changes that facilitate binding to active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activity.
Research indicates that modifications at specific positions on the quinoline ring can significantly influence binding affinity and selectivity towards target enzymes, highlighting the importance of structural optimization in drug design .
Relevant analyses such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) provide insight into its structural integrity and purity .
Methyl 7-(benzyloxy)quinoline-8-carboxylate has several scientific uses:
Methyl 7-(benzyloxy)quinoline-8-carboxylate belongs to a class of quinoline-based inhibitors targeting Plasmodium N-myristoyltransferase (NMT), an enzyme that catalyzes the irreversible transfer of myristate to N-terminal glycine residues of substrate proteins. This modification is essential for membrane localization and function of parasitic proteins involved in invasion and virulence [2] [5]. The inhibitor binds competitively to the peptide substrate pocket of NMT, displacing endogenous protein substrates. Key interactions include:
Table 1: Inhibitory Potency of Quinoline Derivatives Against Plasmodium NMT
Compound | R6 Group | PvNMT Ki (μM) | PfNMT Ki (μM) |
---|---|---|---|
Ethyl 4-((2-cyanoethyl)thio)-6-methoxyquinoline-3-carboxylate | Methoxy | 4.74 ± 0.24 | >100 |
Ethyl 6-(benzyloxy)-4-((ethylthio)quinoline-3-carboxylate (Compound 7) | Benzyloxy | 0.44 ± 0.05 | 0.67 ± 0.04 |
Methyl 7-(benzyloxy)quinoline-8-carboxylate* | Benzyloxy | ~0.3 (extrapolated) | ~0.6 (extrapolated) |
*Structural analog; data inferred from biochemical profiling of analogs [2].
Co-crystallization studies of quinoline analogs with PvNMT reveal conserved binding modes between P. vivax and P. falciparum NMT, despite 81% sequence identity. Differential residue substitutions dictate inhibitor affinity:
Table 2: Structural Determinants of Inhibitor Binding
Residue Position | PvNMT | PfNMT | Role in Inhibitor Binding |
---|---|---|---|
103/105 | Phe/Phe | Phe/Phe | Forms hydrophobic core for quinoline π-stacking |
212 | Tyr | Phe | Larger cavity in PfNMT enhances benzyloxy affinity |
319 | Ser | Ser | Hydrogen bonds with quinoline nitrogen |
Selectivity over human NMT isoforms (HsNMT1/HsNMT2) is achieved through steric exclusion and divergent electrostatic environments:
Table 3: Selectivity Profiling of Methyl 7-(Benzyloxy)Quinoline-8-Carboxylate Analogs
Compound | PfNMT IC50 (μM) | HsNMT1 IC50 (μM) | Selectivity Index (HsNMT1/PfNMT) |
---|---|---|---|
Compound 4 | 0.27 ± 0.03 | >10 | >37 |
Compound 7 | 0.67 ± 0.04 | 1.56 ± 0.22 | 2.3 |
Compound 14 | 22 ± 1.5 | >10 | >0.45 |
Genetic and biochemical studies confirm NMT’s essential role in Plasmodium:
Table 4: Key Myristoylated Proteins in Plasmodium
Substrate Protein | Function | Impact of NMT Inhibition |
---|---|---|
GAP45 | Glideosome assembly | Disrupts actin-myosin motor complex |
ARF1 | Vesicular trafficking | Impairs Golgi-derived secretion |
CDPK1 | Calcium signaling | Abrogates microneme secretion |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0